molecular formula C17H15ClN2O2 B5864728 3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5864728
M. Wt: 314.8 g/mol
InChI Key: FIJIANNWVHMYDM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the 4-chlorophenyl and 2,4-dimethylphenoxy groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-3-8-15(12(2)9-11)21-10-16-19-17(20-22-16)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJIANNWVHMYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 2,4-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests or weeds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

    Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

    Pesticidal Activity: The compound may interfere with neurotransmission in pests, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks the 2,4-dimethylphenoxy group, which may result in different chemical properties and applications.

    5-(2,4-dimethylphenoxy)-1,2,4-oxadiazole:

Uniqueness

3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of both the 4-chlorophenyl and 2,4-dimethylphenoxy groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

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